molecular formula C22H29NO4 B4877498 ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B4877498
M. Wt: 371.5 g/mol
InChI Key: XEVHBWUJGRPIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EMD-386088, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It is a selective dopamine D1 receptor agonist and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

Ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a selective dopamine D1 receptor agonist, meaning that it binds to and activates these receptors in the brain. This activation leads to an increase in the levels of dopamine in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is associated with improved cognitive function. It has also been shown to increase the release of acetylcholine in the striatum, which is associated with improved motor function.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages for use in laboratory experiments. It is a selective dopamine D1 receptor agonist, which means that it can be used to study the specific effects of dopamine D1 receptor activation. However, it also has some limitations, including its relatively low potency compared to other dopamine agonists.

Future Directions

There are several potential future directions for research on ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of drug addiction, particularly cocaine addiction. Another area of interest is its potential use in the treatment of cognitive deficits associated with schizophrenia and other neurological disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate and its potential therapeutic applications.

Scientific Research Applications

Ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential use in the treatment of a range of neurological disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of drug addiction.

properties

IUPAC Name

ethyl 1-[(5-methylfuran-2-yl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-3-25-21(24)22(13-16-26-19-7-5-4-6-8-19)11-14-23(15-12-22)17-20-10-9-18(2)27-20/h4-10H,3,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVHBWUJGRPIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(O2)C)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
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ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
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ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate
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ethyl 1-[(5-methyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate

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